
Argatroban, 21S-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21S-Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and in patients undergoing percutaneous coronary intervention (PCI) who are at risk for HIT . This compound is known for its ability to bind selectively and reversibly to the thrombin active site, inhibiting thrombin-catalyzed reactions such as fibrin formation and platelet aggregation .
Preparation Methods
The synthesis of 21S-Argatroban involves several steps, starting with the preparation of the L-arginine derivative. The synthetic route typically includes the following steps:
Preparation of the L-arginine derivative: This involves the protection of the amino and carboxyl groups of L-arginine.
Formation of the piperidine ring: The protected L-arginine derivative undergoes cyclization to form the piperidine ring.
Introduction of the sulfonyl group: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Deprotection: The protecting groups are removed to yield the final product, 21S-Argatroban
Industrial production methods involve optimizing these synthetic steps to achieve high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of 21S-Argatroban .
Chemical Reactions Analysis
21S-Argatroban undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 21S-Argatroban can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
21S-Argatroban has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thrombin inhibitors.
Biology: It is used in studies investigating the role of thrombin in various biological processes, such as coagulation and inflammation.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of thrombotic disorders, such as HIT and acute ischemic stroke
Industry: It is used in the development of anticoagulant therapies and in the production of medical devices, such as hemodialysis membranes
Mechanism of Action
21S-Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed reactions. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. Additionally, it inhibits the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation . This inhibition is reversible, allowing for precise control of anticoagulation .
Comparison with Similar Compounds
21S-Argatroban is unique among direct thrombin inhibitors due to its high selectivity and reversible binding to thrombin. Similar compounds include:
Bivalirudin: Another direct thrombin inhibitor used in patients with HIT undergoing PCI.
Dabigatran: An oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Lepirudin: A recombinant hirudin used for anticoagulation in patients with HIT.
Properties
CAS No. |
1050351-64-8 |
|---|---|
Molecular Formula |
C23H38N6O6S |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15+,17+,18-;/m1./s1 |
InChI Key |
AIEZTKLTLCMZIA-RZLLGALYSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C.O |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


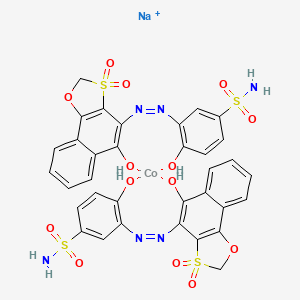
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)

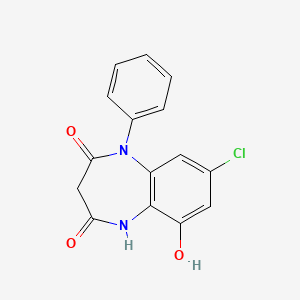
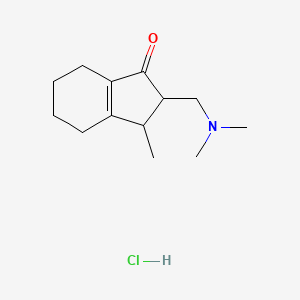
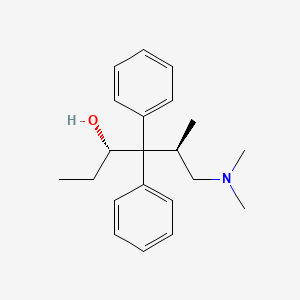
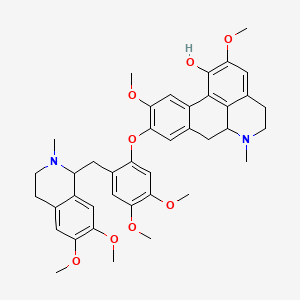

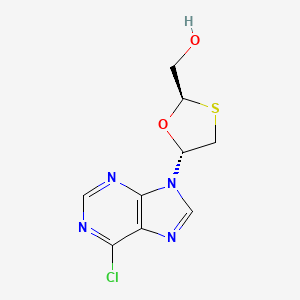
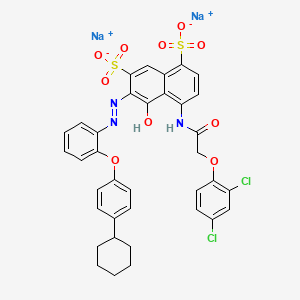
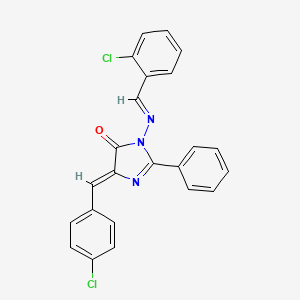
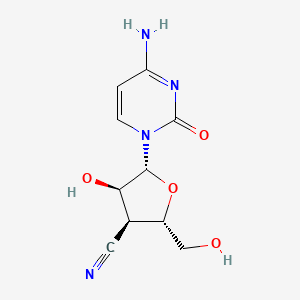
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)

